molecular formula C6H8N2O2 B14554036 Tetrahydro-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione CAS No. 61892-79-3

Tetrahydro-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione

Cat. No.: B14554036
CAS No.: 61892-79-3
M. Wt: 140.14 g/mol
InChI Key: MIKQGVZYIUNHMZ-UHFFFAOYSA-N
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Description

Tetrahydro-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione is a heterocyclic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in pharmaceuticals and agrochemicals. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,3-diketones with hydrazines, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product . The use of environmentally friendly solvents and catalysts is also a key consideration in industrial production to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different biological activities and applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Tetrahydro-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target enzyme or receptor .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Tetrahydro-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione include:

Uniqueness

The uniqueness of this compound lies in its specific ring structure and the presence of the dione functional group. This structure imparts unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

61892-79-3

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

1,2,6,7-tetrahydropyrazolo[1,2-a]pyrazole-3,5-dione

InChI

InChI=1S/C6H8N2O2/c9-5-1-3-7-4-2-6(10)8(5)7/h1-4H2

InChI Key

MIKQGVZYIUNHMZ-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC(=O)N2C1=O

Origin of Product

United States

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